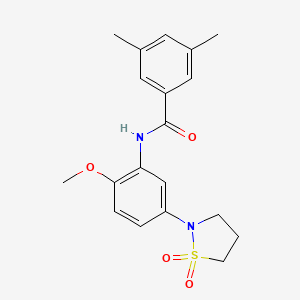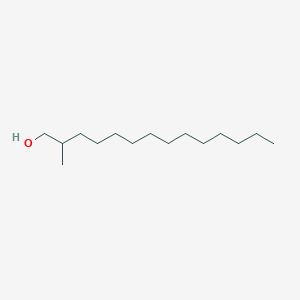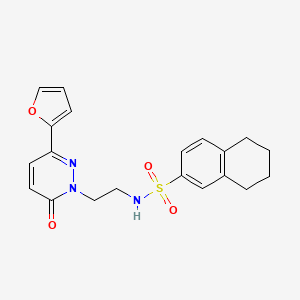![molecular formula C8H6BrN3OS B2895125 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1709905-39-4](/img/structure/B2895125.png)
8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the pyridopyrimidine family. It is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A significant body of research has been dedicated to synthesizing derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one and evaluating their biological activities. For instance, a study synthesized a series of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, including derivatives related to 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one, and tested them for antiviral, antitumor, and anti-Leishmania activities. Among the synthesized nucleosides, certain compounds demonstrated significant activity against viruses and tumor cells, highlighting their potential in therapeutic applications (Cottam et al., 1984).
Antimicrobial Applications
Another study focused on the synthesis and evaluation of pyrimidine derivatives, including 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one, for their antimicrobial activity. The compounds were tested against various microbial strains, demonstrating their effectiveness in inhibiting microbial growth and suggesting their utility in developing new antimicrobial agents (Ranganatha et al., 2018).
Surface Coating and Printing Ink Additives
The compound and its derivatives have also found applications in surface coatings and printing inks. A study incorporated pyrimidine derivatives into polyurethane varnish and printing ink paste, demonstrating their antimicrobial effects. This application highlights the potential of these compounds in enhancing the antimicrobial properties of surface coatings and inks, contributing to their durability and hygiene (El‐Wahab et al., 2015).
Histone Deacetylase Inhibition
Research into the therapeutic potential of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has led to the discovery of compounds with selective histone deacetylase (HDAC) inhibitory activity. Such compounds, including MGCD0103, have shown promise in cancer therapy due to their ability to block cancer cell proliferation and induce apoptosis, demonstrating the broad therapeutic potential of this chemical class (Zhou et al., 2008).
Propriétés
IUPAC Name |
8-bromo-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-14-8-11-6-4(7(13)12-8)2-10-3-5(6)9/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVZQRVMLUERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NC=C2C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one | |
CAS RN |
1709905-39-4 |
Source


|
| Record name | 8-bromo-2-(methylsulfanyl)-3H,4H-pyrido[4,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2895043.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2895044.png)
![ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2895047.png)

![3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2895049.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2895051.png)



![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)
